
4-(Fluoromethyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom and a fluoromethyl group attached to the fourth carbon of the azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu (I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method allows for the selective introduction of the fluoromethyl group into the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Fluoromethyl)azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the fluoromethyl group or the azepane ring itself.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated azepane derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)azepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Fluoromethyl)azepane involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Azepane: A seven-membered ring containing a nitrogen atom, but without the fluoromethyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring containing a sulfur atom.
Uniqueness of 4-(Fluoromethyl)azepane: The presence of the fluoromethyl group in this compound distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical and biological properties, making it more reactive and potentially more effective in certain applications. The fluoromethyl group also enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical and industrial contexts.
Propiedades
Fórmula molecular |
C7H14FN |
|---|---|
Peso molecular |
131.19 g/mol |
Nombre IUPAC |
4-(fluoromethyl)azepane |
InChI |
InChI=1S/C7H14FN/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-6H2 |
Clave InChI |
UPBJOOWBBVKLSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCNC1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
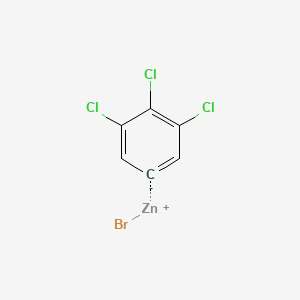
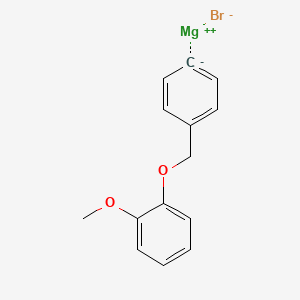
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)

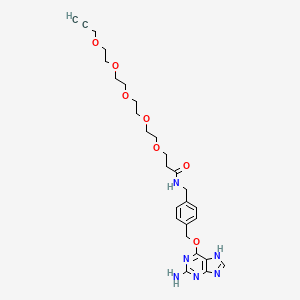

![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)

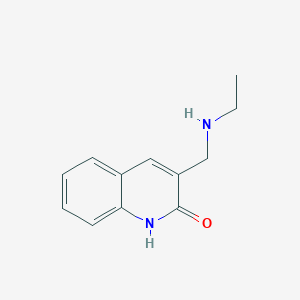
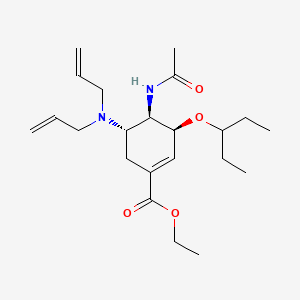
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
